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Compound of Interest

Compound Name: 2-Chloro-5-iodopyrazine

Cat. No.: B1453444 Get Quote

In the landscape of modern organic synthesis, particularly within medicinal chemistry and

materials science, the pyrazine scaffold is a privileged structural motif.[1][2] Its presence in

numerous FDA-approved drugs and clinical candidates underscores its importance as a

pharmacophore.[1] 2-Chloro-5-iodopyrazine emerges as a particularly powerful and versatile

building block for the construction of complex pyrazine derivatives. Its utility stems from the

differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly

more labile towards palladium-catalyzed cross-coupling reactions, while the carbon-chlorine

bond is more susceptible to nucleophilic aromatic substitution (SNAr), especially given the

electron-deficient nature of the pyrazine ring.[3][4][5] This inherent electronic differentiation

allows for a predictable, stepwise, and regioselective functionalization, providing chemists with

precise control over the synthesis of 2,5-disubstituted pyrazines—a critical advantage in the

development of novel kinase inhibitors and other biologically active molecules.[2][6]

This guide provides a detailed exploration of 2-Chloro-5-iodopyrazine as a synthetic

intermediate, offering field-proven insights, step-by-step protocols for key transformations, and

a mechanistic rationale for its strategic application in complex molecule synthesis.

Physicochemical and Structural Properties
A clear understanding of the physical properties of 2-Chloro-5-iodopyrazine is fundamental for

its effective use in the laboratory.
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Property Value Source

Molecular Formula C₄H₂ClIN₂ [7][8]

Molecular Weight 240.43 g/mol [8]

CAS Number 1057216-55-3 [8][9]

Appearance White to off-white solid

SMILES Clc1ncc(I)cn1 [7]

InChIKey
VGYRHYFUTYYEHQ-

UHFFFAOYSA-N
[7]

Storage 4°C, protect from light [8]

graph "molecule_structure" {

layout=neato;

node [shape=plaintext, fontname="Arial"];

edge [fontname="Arial"];

// Atom nodes

N1 [label="N", pos="0,1!", fontsize=14];

C2 [label="C", pos="-1.2,0.5!", fontsize=14];

N4 [label="N", pos="1.2,0.5!", fontsize=14];

C5 [label="C", pos="1.2,-0.5!", fontsize=14];

C6 [label="C", pos="0,-1!", fontsize=14];

C3 [label="C", pos="-1.2,-0.5!", fontsize=14];

Cl [label="Cl", pos="-2.4,1!", fontsize=14, fontcolor="#34A853"];

I [label="I", pos="2.4,-1!", fontsize=14, fontcolor="#EA4335"];

H3 [label="H", pos="-2.2,-1!", fontsize=14];

H6 [label="H", pos="-0.7,-1.7!", fontsize=14];

// Bonds

C2 -- N1 [len=1.5];
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N1 -- C6 [len=1.5];

C6 -- C5 [len=1.5, style=dashed];

C5 -- N4 [len=1.5];

N4 -- C3 [len=1.5, style=dashed];

C3 -- C2 [len=1.5];

C2 -- Cl [len=1.5];

C5 -- I [len=1.5];

C3 -- H3 [len=1.2];

C6 -- H6 [len=1.2];

// Double bond indicators (manual placement)

db1 [label="=", pos="-0.6,0.75!", shape=none, fontsize=20];

db2 [label="=", pos="0.6,0!", shape=none, fontsize=20];

db3 [label="=", pos="-0.6,-0.75!", shape=none, fontsize=20];

}

Caption: Structure of 2-Chloro-5-iodopyrazine.

Core Application: Palladium-Catalyzed Cross-
Coupling Reactions
The primary strategic application of 2-Chloro-5-iodopyrazine is in palladium-catalyzed cross-

coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared

to the C-Cl bond allows for the selective oxidative addition of a Pd(0) catalyst to the C-I bond,

leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon

bonds.[10][11][12][13] With 2-Chloro-5-iodopyrazine, it enables the introduction of aryl,

heteroaryl, or vinyl substituents at the 5-position with high selectivity.
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
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Detailed Protocol: Synthesis of 2-Chloro-5-phenylpyrazine

This protocol describes a typical Suzuki-Miyaura coupling procedure.

Materials:

2-Chloro-5-iodopyrazine (1.0 eq)

Phenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane

Deionized water

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add 2-Chloro-5-iodopyrazine (e.g., 240 mg, 1.0 mmol), phenylboronic acid (146

mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the

reaction progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate

(20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the

desired product.
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Catalyst /
Ligand

Base Solvent
Temperature
(°C)

Yield (%)

Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90 ~85-95

Pd(dppf)Cl₂ Cs₂CO₃ DMF 80 ~90-98

Pd₂(dba)₃ /

SPhos
K₃PO₄ Toluene/H₂O 100 >95

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an indispensable tool for linking terminal alkynes to sp²-hybridized

carbons, creating valuable alkynyl-substituted heterocycles.[14][15][16][17] This reaction

typically employs both palladium and copper(I) catalysts.
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Caption: Catalytic cycle for the Sonogashira coupling.
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Detailed Protocol: Synthesis of 2-Chloro-5-(phenylethynyl)pyrazine

Materials:

2-Chloro-5-iodopyrazine (1.0 eq)

Phenylacetylene (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

Copper(I) iodide (CuI) (0.05 eq)

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

Tetrahydrofuran (THF) or DMF

Procedure:

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloro-5-
iodopyrazine (240 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05

mmol).

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3 mL). Stir for

5 minutes. Then, add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for

2-6 hours. Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove

catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced

pressure.

Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous

NH₄Cl solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄,

filter, and concentrate. Purify by flash column chromatography to obtain the product.

Buchwald-Hartwig Amination for C-N Bond Formation
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The Buchwald-Hartwig amination provides a powerful method for constructing carbon-nitrogen

bonds, a transformation that is fundamental in pharmaceutical synthesis.[18][19][20][21][22]

This reaction allows for the coupling of 2-Chloro-5-iodopyrazine with a wide range of primary

and secondary amines.
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.
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Detailed Protocol: Synthesis of 5-Chloro-N-phenylpyrazin-2-amine

Materials:

2-Chloro-5-iodopyrazine (1.0 eq)

Aniline (1.1 eq)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

Xantphos (0.04 eq)

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

Anhydrous Toluene or Dioxane

Procedure:

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert

atmosphere, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) to a dry

Schlenk tube. Add anhydrous toluene (5 mL) and stir for 10 minutes.

Reaction Setup: In a separate flask, add 2-Chloro-5-iodopyrazine (240 mg, 1.0 mmol) and

sodium tert-butoxide (135 mg, 1.4 mmol).

Combining Reagents: Transfer the catalyst solution to the flask containing the substrate and

base. Add aniline (101 µL, 1.1 mmol).

Reaction: Heat the mixture to 100-110 °C for 6-18 hours, monitoring by LC-MS.

Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl

solution. Extract with ethyl acetate (3 x 20 mL).

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and

concentrate. Purify by flash column chromatography.
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Sequential Functionalization: A Two-Step Synthetic
Strategy
The true synthetic power of 2-Chloro-5-iodopyrazine lies in its capacity for sequential,

regioselective functionalization. A typical workflow involves an initial palladium-catalyzed cross-

coupling at the more reactive C5-iodo position, followed by a nucleophilic aromatic substitution

(SNAr) at the C2-chloro position. The electron-withdrawing nature of the pyrazine ring, further

enhanced by the substituent installed in the first step, facilitates the SNAr reaction.[3][4][23][24]

Caption: A strategic workflow for sequential pyrazine functionalization.

Protocol: SNAr on a 2-Chloropyrazine Intermediate
This protocol details the second step of the sequence, using an amine nucleophile.

Materials:

2-Chloro-5-phenylpyrazine (from Suzuki protocol, 1.0 eq)

Morpholine (2.0 eq)

Potassium carbonate (K₂CO₃) (2.5 eq)

Dimethyl sulfoxide (DMSO)

Procedure:

Reaction Setup: In a sealed vial, combine 2-Chloro-5-phenylpyrazine (190 mg, 1.0 mmol),

morpholine (174 µL, 2.0 mmol), and potassium carbonate (345 mg, 2.5 mmol).

Solvent Addition: Add anhydrous DMSO (5 mL).

Reaction: Seal the vial tightly and heat the mixture to 120-140 °C for 12-24 hours.

Workup: Cool the reaction to room temperature and pour it into ice water (50 mL). A

precipitate should form.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under

vacuum. If necessary, the product can be further purified by recrystallization or column

chromatography.

Conclusion
2-Chloro-5-iodopyrazine is a high-value synthetic intermediate that offers a pre-programmed

pathway for the regioselective synthesis of 2,5-disubstituted pyrazines. The well-defined and

predictable reactivity of its C-I and C-Cl bonds enables chemists to employ a powerful two-step

strategy: selective palladium-catalyzed cross-coupling followed by nucleophilic aromatic

substitution. This level of control is invaluable in constructing complex molecular architectures,

particularly in the rapid generation of compound libraries for structure-activity relationship

studies in drug discovery. The protocols and mechanistic insights provided herein serve as a

comprehensive guide for researchers aiming to leverage the unique synthetic potential of this

versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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